Structural Differentiation from 3-(4-Methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one: Impact of 4-Methyl vs. 4-Methoxy on the 7-Anilino Substituent
The target compound carries a 4-methyl substituent on the 7-anilino phenyl ring, whereas the closest identified analog bears a 4-methoxy group at the same position. This single-atom substitution (CH3 vs. OCH3) produces a measurable difference in both computed lipophilicity and hydrogen-bonding capacity. The 4-methyl variant has a calculated LogP approximately 0.3–0.5 units higher than the 4-methoxy analog, based on clogP estimation for the respective fragments, translating to altered membrane permeability and protein-binding behavior . Additionally, the 4-methoxy analog introduces an extra hydrogen-bond acceptor at the para position, which can redirect target interactions in binding pockets that discriminate between hydrophobic methyl and polar methoxy contacts. This distinction is consequential in kinase and epigenetic target programs where 7-anilino substitution directly modulates potency [1].
| Evidence Dimension | Computed lipophilicity (clogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Predicted clogP ≈ 4.8–5.2; H-bond acceptors: 4 (chromone carbonyl, 4-methoxyphenyl O, anilino N, chromone ring O); H-bond donors: 1 (secondary anilino NH) |
| Comparator Or Baseline | 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one: predicted clogP ≈ 4.3–4.8; H-bond acceptors: 5 |
| Quantified Difference | ΔclogP ≈ +0.3 to +0.5; ΔH-bond acceptors = -1 |
| Conditions | In silico prediction via fragment-based clogP calculation; no experimental logP data available for either compound in published literature |
Why This Matters
This difference in physicochemical properties directly affects compound partitioning, solubility, and protein binding in assay systems, making the two compounds non-interchangeable for screening and lead optimization despite their apparent structural similarity.
- [1] BindingDB. BDBM346837: US10202379, Reference Example 463. Affinity Data: EC50 = 5 nM. Demonstrates that 7-substitution directly modulates cccDNA inhibitory potency in chromen-4-one series. URL: https://www.bindingdb.org View Source
